molecular formula C13H11FN4 B7586106 1-(4-Fluorophenyl)-3-(imidazol-1-ylmethyl)pyrazole

1-(4-Fluorophenyl)-3-(imidazol-1-ylmethyl)pyrazole

Cat. No.: B7586106
M. Wt: 242.25 g/mol
InChI Key: SLVCGIXWBXBJKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Fluorophenyl)-3-(imidazol-1-ylmethyl)pyrazole is a chemical compound that has generated significant interest in the scientific community due to its potential applications in various fields. This compound is a pyrazole derivative that has been extensively studied for its pharmacological properties.

Scientific Research Applications

1-(4-Fluorophenyl)-3-(imidazol-1-ylmethyl)pyrazole has been extensively studied for its potential applications in various fields. One of the most significant applications of this compound is in the field of pharmacology. It has been found to exhibit potent anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory diseases.

Mechanism of Action

The exact mechanism of action of 1-(4-Fluorophenyl)-3-(imidazol-1-ylmethyl)pyrazole is not fully understood. However, it is believed to exert its pharmacological effects through the modulation of various signaling pathways involved in the inflammatory response. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the production of inflammatory mediators.
Biochemical and physiological effects:
This compound has been found to exhibit potent anti-inflammatory and analgesic effects in various animal models. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, thereby attenuating the inflammatory response. Additionally, it has been found to reduce the nociceptive response in animal models of pain.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 1-(4-Fluorophenyl)-3-(imidazol-1-ylmethyl)pyrazole in lab experiments is its potent anti-inflammatory and analgesic effects. This makes it a potential candidate for the development of novel therapeutics for various inflammatory diseases. However, one of the limitations of using this compound is its relatively low solubility in aqueous solutions, which can make it challenging to administer in vivo.

Future Directions

There are several potential future directions for the study of 1-(4-Fluorophenyl)-3-(imidazol-1-ylmethyl)pyrazole. One of the most significant directions is the development of novel therapeutics for various inflammatory diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify potential targets for its pharmacological effects. Furthermore, the development of more efficient synthesis methods and the optimization of its pharmacokinetic properties could lead to the development of more potent and effective therapeutics.

Synthesis Methods

The synthesis of 1-(4-Fluorophenyl)-3-(imidazol-1-ylmethyl)pyrazole can be achieved through various methods. One of the most commonly used methods involves the reaction of 4-fluorobenzaldehyde with 1-(pyrazol-1-yl)methanamine in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain the final compound.

Properties

IUPAC Name

1-(4-fluorophenyl)-3-(imidazol-1-ylmethyl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN4/c14-11-1-3-13(4-2-11)18-7-5-12(16-18)9-17-8-6-15-10-17/h1-8,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLVCGIXWBXBJKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=CC(=N2)CN3C=CN=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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